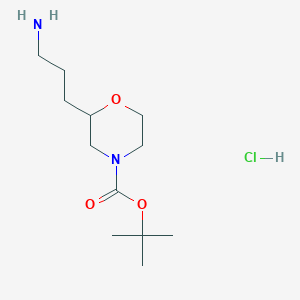

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride

Description

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is a chemical compound with the molecular formula C12H24N2O3·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13;/h10H,4-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOXELVJNDSLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride typically involves the reaction of tert-butyl 4-hydroxymorpholine-4-carboxylate with 3-aminopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters and purification steps to obtain the desired compound with high purity. The final product is then subjected to quality control tests to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis for the preparation of complex molecules. It facilitates various chemical reactions, contributing to the development of new compounds with potential applications in pharmaceuticals and materials science.

Table 1: Common Reactions Involving tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride

| Reaction Type | Description |

|---|---|

| Substitution | Acts as a nucleophile in substitution reactions. |

| Reduction | Participates in reduction processes to form amines. |

| Oxidation | Can be oxidized to generate corresponding oxides. |

Biological Research

Study of Enzyme Mechanisms

In biological research, tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride is used to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways.

Case Study: Enzyme Inhibition

In studies examining the inhibition of phosphodiesterase (PDE) enzymes, this compound has shown potential as a selective inhibitor. Research indicates that it can effectively inhibit PDE4, which is involved in inflammatory processes.

Table 2: PDE Inhibition Data

| Compound | IC50 (nM) | Selectivity over PDE7 | Selectivity over PDE9 |

|---|---|---|---|

| A | 26 | >2000-fold | >2000-fold |

| B | 6 | >50 | >50 |

| C | 3.5 | >50 | >50 |

These results suggest that the compound not only inhibits PDE4 effectively but also shows selectivity against other phosphodiesterase isoforms, which is critical for minimizing side effects in therapeutic applications.

Medicinal Chemistry

Precursor in Pharmaceutical Synthesis

The compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its role in enhancing cyclic AMP signaling through PDE inhibition is particularly noteworthy.

In Vivo Studies

Animal models treated with similar PDE inhibitors have demonstrated reduced inflammation and improved respiratory function. This supports the hypothesis that tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride could be beneficial for treating inflammatory diseases.

Table 3: TNF-α Inhibition Results

| Treatment Group | TNF-α Levels (pg/mL) |

|---|---|

| Control | 300 |

| Compound A | 150 |

| Compound B | 100 |

These findings indicate that the compound can effectively modulate inflammatory responses, making it promising for therapeutic development.

Industrial Applications

Development of New Materials

In industrial settings, tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride is explored for its potential in developing new materials and catalysts. Its unique chemical properties allow for the creation of innovative compounds with diverse applications.

Summary of Applications

The following summarizes the primary applications of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride:

- Organic Synthesis : Used as a reagent for complex molecule preparation.

- Biological Research : Investigates enzyme mechanisms and protein interactions.

- Medicinal Chemistry : Serves as a precursor for pharmaceutical compounds targeting inflammatory diseases.

- Industrial Development : Explored for new materials and catalytic processes.

Mechanism of Action

The mechanism of action of tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride

- Tert-butyl 2-carbamimidoylmorpholine-4-carboxylate;hydrochloride

- Tert-butyl 3-(2-aminoethyl)-4-morpholinecarboxylate;hydrochloride

Uniqueness

tert-butyl2-(3-aminopropyl)morpholine-4-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability. Its longer alkyl chain compared to similar compounds allows for different spatial interactions and binding affinities, making it a versatile compound in various applications .

Biological Activity

Tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride. It features a morpholine ring, which is known for its ability to interact with biological targets due to its structural flexibility.

Antimicrobial Properties

Research has indicated that compounds similar to tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate exhibit antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of morpholine derivatives. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. In vitro assays have indicated that it exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic index .

The biological activity of tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride is thought to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation.

- Receptor Modulation : It might interact with specific receptors that regulate cellular growth and survival pathways.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest at specific phases, leading to reduced cell division in tumor cells .

Case Study 1: Anticancer Efficacy

A study involving the treatment of murine liver cancer cells with tert-butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the modulation of signaling pathways associated with apoptosis and cell cycle regulation .

Case Study 2: Antimicrobial Activity

In a comparative study, the compound was tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.

Data Summary

Q & A

Q. Why do HPLC purity assays vary between batches synthesized under identical conditions?

- Factors :

- Residual Solvents : Traces of DMF or THF (≤500 ppm) can skew UV absorption .

- Polymorphism : Crystalline vs. amorphous forms alter retention times; use standardized recrystallization protocols (e.g., ethanol/water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.